molecular formula C9H12BrN5 B3049324 8-Bromo-9-butyl-9H-purin-6-amine CAS No. 202136-43-4

8-Bromo-9-butyl-9H-purin-6-amine

Cat. No.: B3049324
CAS No.: 202136-43-4
M. Wt: 270.13 g/mol
InChI Key: FKNNQOCJLMQVAV-UHFFFAOYSA-N
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Description

8-Bromo-9-butyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C9H12BrN5 and its molecular weight is 270.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

9H-Purin-6-amine, 8-bromo-9-butyl- is a DNA radiosensitizer that inhibits DNA single-strand break repair in cells .

Cellular Effects

The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA single-strand break repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 9H-Purin-6-amine, 8-bromo-9-butyl- exerts its effects through its interaction with DNA. It acts as a radiosensitizer, enhancing the effects of radiation on DNA by inhibiting the repair of single-strand breaks . This can lead to changes in gene expression and potentially disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Purin-6-amine, 8-bromo-9-butyl- on cells can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of 9H-Purin-6-amine, 8-bromo-9-butyl- can vary with different dosages in animal models. Specific information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is not currently available .

Transport and Distribution

Information on how 9H-Purin-6-amine, 8-bromo-9-butyl- is transported and distributed within cells and tissues is currently limited .

Subcellular Localization

Details on the subcellular localization of 9H-Purin-6-amine, 8-bromo-9-butyl- and its effects on activity or function are not currently available .

Properties

IUPAC Name

8-bromo-9-butylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNQOCJLMQVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469393
Record name 8-bromo-9-butyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202136-43-4
Record name 8-bromo-9-butyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-9-butyl-9H-purin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

8-Bromopurine (2.2 g, 10 mmole) was dissolved in 50 ml of DMF before adding 1-bromo-butane (2.2 ml, 20 mmol) and cesium carbonate (6.7 g, 20 mmol) into the solution. The reaction mixture was left stirring at room temperature for 16 hours before quenching with water and extracting with EtOAc. The organic layer was w ashed with water and dried with MgSO4 before removing solvent under reduced pressure. A white powder (0.9 g, 33%) of 8-Bromo-9-butyl-9H-purin-6-ylamine was isolated using silica gel column chromatography (50% EtOAc/Hexanes). 1H NMR (CDCl3) δ 8.32, (s, 1H), 5.81 (s, 2H), 4.20 (t, 2H), 1.82 (m, 2H), 1.40 (m, 2H), 0.96 (t, 3H). Rf (75% EtOAc/Hex)=0.6.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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